Cas no 61963-88-0 (N-Cyclohexyl-3-nitropyridin-2-amine)

N-Cyclohexyl-3-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring a cyclohexylamine moiety at the 2-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate. The nitro group at the 3-position enhances reactivity, enabling further functionalization through reduction or substitution reactions. The cyclohexyl substituent contributes to steric and electronic modulation, influencing selectivity in coupling or cyclization processes. Its well-defined structure and stability under standard conditions make it suitable for applications in medicinal chemistry, particularly in the development of heterocyclic scaffolds. The compound is typically characterized by NMR and HPLC for purity verification.
N-Cyclohexyl-3-nitropyridin-2-amine structure
61963-88-0 structure
Product Name:N-Cyclohexyl-3-nitropyridin-2-amine
CAS No:61963-88-0
MF:C11H15N3O2
MW:221.255702257156
MDL:MFCD00499526
CID:462173
PubChem ID:535050
Update Time:2025-11-02

N-Cyclohexyl-3-nitropyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinamine, N-cyclohexyl-3-nitro-
    • N-cyclohexyl-3-nitro-2-Pyridinamine
    • N-cyclohexyl-3-nitropyridin-2-amine
    • 2-(cyclohexylamino)-3-nitropyridine
    • N-(3-nitro-2-pyridyl)-cyclohexylamine
    • N-cyclohexyl-3-nitro-2-pyridineamine
    • MFCD00499526
    • CS-0213257
    • SCHEMBL5773361
    • FT-0713771
    • BS-29198
    • AKOS008922374
    • 61963-88-0
    • N-Cyclohexyl-3-nitro-2-pyridinamine #
    • 2-Cyclohexylamino-3-nitropyridine
    • DA-41940
    • N-Cyclohexyl-3-nitropyridin-2-amine
    • MDL: MFCD00499526
    • Inchi: 1S/C11H15N3O2/c15-14(16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13)
    • InChI Key: BIUAMPCRIUHXSB-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CN=C1NC1CCCCC1)=O

Computed Properties

  • Exact Mass: 221.11600
  • Monoisotopic Mass: 221.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 70.7Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 374.1±27.0 °C at 760 mmHg
  • Flash Point: 180.0±23.7 °C
  • PSA: 70.74000
  • LogP: 3.33060
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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N-Cyclohexyl-3-nitropyridin-2-amine Related Literature

Additional information on N-Cyclohexyl-3-nitropyridin-2-amine

N-Cyclohexyl-3-nitropyridin-2-amine (CAS 61963-88-0): A Comprehensive Overview

N-Cyclohexyl-3-nitropyridin-2-amine (CAS 61963-88-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This nitropyridine derivative is characterized by its cyclohexylamine substituent, which contributes to its distinct reactivity and solubility profile. Researchers and industry professionals are increasingly interested in this compound for its potential in pharmaceutical intermediates, agrochemical synthesis, and material science applications.

The molecular structure of N-Cyclohexyl-3-nitropyridin-2-amine features a pyridine ring with a nitro group at the 3-position and a cyclohexylamino group at the 2-position. This arrangement creates interesting electronic effects that influence its chemical reactivity and physical properties. The compound typically appears as a yellow to light brown crystalline powder with moderate solubility in common organic solvents such as dichloromethane, ethanol, and acetone, but limited solubility in water.

Recent advancements in heterocyclic chemistry have highlighted the importance of N-Cyclohexyl-3-nitropyridin-2-amine as a building block for more complex molecular architectures. Its ability to participate in various coupling reactions and nucleophilic substitutions makes it valuable for constructing pharmacologically active compounds. Many researchers are exploring its potential in developing new antimicrobial agents and enzyme inhibitors, particularly in the context of addressing antibiotic resistance, which remains a critical global health challenge.

In the field of agrochemical research, N-Cyclohexyl-3-nitropyridin-2-amine has shown promise as a precursor for novel pesticide formulations. The growing demand for environmentally friendly crop protection solutions has driven interest in this compound's derivatives, which may offer improved target specificity and reduced environmental persistence compared to traditional agrochemicals. This aligns with current trends toward sustainable agriculture and green chemistry principles.

The synthesis of N-Cyclohexyl-3-nitropyridin-2-amine typically involves the nitration of 2-aminopyridine followed by N-alkylation with cyclohexyl halides. Recent process optimization efforts have focused on improving yield and purity while minimizing byproduct formation. These advancements are particularly relevant given the increasing emphasis on process efficiency and waste reduction in chemical manufacturing.

From a material science perspective, researchers are investigating the potential of N-Cyclohexyl-3-nitropyridin-2-amine derivatives in organic electronics and photovoltaic applications. The compound's electron-withdrawing nitro group and electron-donating amino group create interesting charge transfer properties that could be useful in developing new semiconducting materials. This aligns with the growing demand for energy-efficient technologies and renewable energy solutions.

Quality control for N-Cyclohexyl-3-nitropyridin-2-amine typically involves analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's stability under various storage conditions has been extensively studied, with recommendations for storage in cool, dry environments away from strong oxidizers. Proper handling procedures emphasize the use of standard laboratory safety equipment to ensure user protection.

The global market for N-Cyclohexyl-3-nitropyridin-2-amine has shown steady growth, driven by increasing research activities and industrial applications. Major suppliers have implemented GMP-compliant production processes to meet the stringent requirements of pharmaceutical customers. Recent market analyses suggest particular growth potential in the Asia-Pacific region, where chemical innovation and manufacturing capabilities are rapidly expanding.

Future research directions for N-Cyclohexyl-3-nitropyridin-2-amine may explore its potential in catalysis, particularly as a ligand in transition metal complexes. Additionally, its derivatives might find applications in fluorescence probes or biological imaging agents, given the photophysical properties imparted by its nitro-aromatic system. These potential applications align with current scientific priorities in diagnostic imaging and therapeutic monitoring.

For researchers working with N-Cyclohexyl-3-nitropyridin-2-amine, it's important to consult recent literature on its structure-activity relationships and metabolic pathways. Many academic institutions and industrial laboratories have developed specialized analytical methods for characterizing this compound and its derivatives. The continued investigation of this versatile chemical building block promises to yield exciting discoveries across multiple scientific disciplines in the coming years.

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